Chlorite

Description

Properties

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

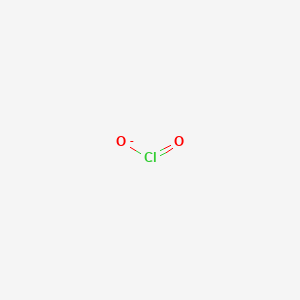

Canonical SMILES |

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricacies of Chlorite Group Minerals: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of chlorite group minerals, a class of phyllosilicates crucial in various geological settings and with potential implications in material science. This document outlines the fundamental structural characteristics, polytypism, chemical variability, and the experimental methodologies used for their characterization, presenting a comprehensive resource for advanced research.

Fundamental Crystal Structure: The 2:1:1 Layer

This compound group minerals are characterized by a layered structure with a fundamental repeating unit of approximately 14 Å. This unit is often described as a 2:1:1 or TOT-O structure, consisting of two primary components: a 2:1 talc-like layer and a brucite-like interlayer.[1][2][3]

-

The 2:1 Talc-like Layer (T-O-T): This component is composed of an octahedral sheet (O) sandwiched between two opposing tetrahedral sheets (T).[1][4] The tetrahedral sheets consist of silicon-oxygen tetrahedra, with aluminum frequently substituting for silicon.[1][5] The apices of the tetrahedra in both sheets point towards the central octahedral sheet.[6] The octahedral sheet is trioctahedral, meaning that the octahedral cation sites are predominantly occupied by divalent cations such as Mg²⁺ and Fe²⁺, although Al³⁺ can also be present.[1][7]

-

The Brucite-like Interlayer (O): Situated between the talc-like layers is an interlayer that has a structure similar to brucite [Mg(OH)₂].[1][4] This interlayer is a trioctahedral sheet where cations, typically Mg²⁺, Fe²⁺, and Al³⁺, are coordinated by hydroxyl (OH)⁻ groups.[3][8] This interlayer has a net positive charge that balances the net negative charge of the adjacent talc-like layers. The bonding between the talc-like layer and the brucite-like interlayer is achieved through hydrogen bonds.[4][9]

The general chemical formula for the this compound group can be expressed as (Mg,Fe,Al)₃(Si,Al)₄O₁₀(OH)₂·(Mg,Fe,Al)₃(OH)₆.[2][3] This formula highlights the composition of the talc-like layer and the brucite-like interlayer.

Isomorphic Substitution and Chemical Diversity

A significant feature of this compound minerals is the extensive isomorphic substitution that can occur within their crystal structure, leading to a wide range of chemical compositions.[1] The primary substitutions include:

-

Tschermak Substitution: This involves the coupled substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sites and Al³⁺ for a divalent cation (like Mg²⁺ or Fe²⁺) in the octahedral sites to maintain charge balance.[1]

-

Octahedral Cation Substitution: Divalent cations such as Fe²⁺, Mn²⁺, and Ni²⁺ can readily substitute for Mg²⁺ in both the talc-like and brucite-like octahedral sheets.[3] Trivalent Fe³⁺ can also substitute for Al³⁺.[10]

These substitutions give rise to various end-members of the this compound group, as detailed in the table below.

| End-Member | Ideal Chemical Formula | Dominant Cations |

| Clinochlore | (Mg₅Al)(Si₃Al)O₁₀(OH)₈ | Magnesium, Aluminum |

| Chamosite | (Fe₅Al)(Si₃Al)O₁₀(OH)₈ | Iron, Aluminum |

| Nimite | (Ni₅Al)(Si₃Al)O₁₀(OH)₈ | Nickel, Aluminum |

| Pennantite | (Mn₅Al)(Si₃Al)O₁₀(OH)₈ | Manganese, Aluminum |

| Cookeite | LiAl₄(Si₃Al)O₁₀(OH)₈ | Lithium, Aluminum |

| Sudoite | Mg₂(Al,Fe)₃Si₃AlO₁₀(OH)₈ | Magnesium, Aluminum |

| Donbassite | Al₂(Al₂.₃₃)--INVALID-LINK--₈ | Aluminum |

Table 1: Ideal chemical formulas of selected this compound group end-members.[3][11][12]

Polytypism and Stacking Variations

The manner in which the 2:1 talc-like layers and the brucite-like interlayers are stacked relative to one another gives rise to different polytypes.[13] These polytypes have the same chemical composition but differ in their crystallographic symmetry and unit cell dimensions. The classification of this compound polytypes is based on the relative arrangement of the talc (B1216) and brucite sheets.[13][14]

Theoretically, twelve regular one-layer polytypes and six semi-randomly stacked structures are possible.[13][14] Most naturally occurring chlorites exhibit semi-random stacking, where there are random shifts of ± b/3 between adjacent layers.[9][13] The most common polytypes are designated as Ia, Ib, and IIb.[9][14] The IIb polytype is the most stable and frequently encountered form.[10]

The structural variations between polytypes arise from the different possible positions of the brucite-like layer relative to the adjacent 2:1 layers and the orientation of the octahedral sheets.[15]

Below is a diagram illustrating the fundamental layering and the concept of polytype stacking.

References

- 1. This compound – Geology is the Way [geologyistheway.com]

- 2. This compound group - Wikipedia [en.wikipedia.org]

- 3. Chlorite_group [chemeurope.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. ALEX STREKEISEN-Chlorite- [alexstrekeisen.it]

- 7. rruff.net [rruff.net]

- 8. This compound group of minerals | PPTX [slideshare.net]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. Clinochlore Mineral Data [webmineral.com]

- 12. mindat.org [mindat.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. minsocam.org [minsocam.org]

An In-depth Technical Guide to the Chemical Formula and Composition of Chlorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula and composition of the chlorite group of minerals. Chlorites are a group of phyllosilicate minerals of significant interest in various geological and material science applications. This document outlines their fundamental chemical structure, compositional variations, and the analytical techniques employed for their characterization.

General Chemical Formula and Structure

The this compound group of minerals is characterized by a complex and variable chemical composition. The generalized chemical formula for this compound can be expressed as:

(Mg,Fe,Al,Mn,Ni)₅₋₆(Si,Al)₄O₁₀(OH)₈ [1][2]

This formula reflects the layered structure of chlorites, which consists of a 2:1 talc-like layer (T-O-T) alternating with a brucite-like octahedral layer.[3] The T-O-T layer is composed of two tetrahedral sheets sandwiching an octahedral sheet. The significant variability in the physical and chemical properties of this compound minerals arises from extensive ionic substitution within this crystal structure.[1]

Compositional Variations and Endmembers

The primary elemental substitutions in the this compound structure involve magnesium (Mg), iron (Fe), and aluminum (Al). Silicon (Si) in the tetrahedral sites can be substituted by Al, while the octahedral sites can host a variety of divalent and trivalent cations, including Mg²⁺, Fe²⁺, Fe³⁺, Al³⁺, manganese (Mn²⁺), and nickel (Ni²⁺).[1] This leads to a wide range of compositions and a number of endmember species. The four primary endmembers of the this compound group are:

-

Clinochlore: The magnesium-rich endmember.

-

Chamosite: The iron-rich endmember.

-

Nimite: The nickel-rich endmember.

-

Pennantite: The manganese-rich endmember.

A complete solid solution series exists between clinochlore and chamosite. The specific chemical formula for these key endmembers are presented in the table below.

| Endmember | Chemical Formula |

| Clinochlore | (Mg₅Al)(AlSi₃)O₁₀(OH)₈ |

| Chamosite | (Fe₅Al)(AlSi₃)O₁₀(OH)₈ |

| Nimite | (Ni₅Al)(AlSi₃)O₁₀(OH)₈ |

| Pennantite | (Mn₅Al)(AlSi₃)O₁₀(OH)₈ |

Quantitative Chemical Composition

The chemical composition of this compound is typically determined using techniques such as Electron Probe Microanalysis (EPMA). This method provides quantitative data on the elemental oxide weight percentages. The following table summarizes representative compositional data for this compound from a study on the Huangsha uranium mining area.

| Oxide | Type-I this compound (wt%) |

| SiO₂ | 22.19 - 25.28 |

| Al₂O₃ | 16.98 - 20.74 |

| FeO | 26.17 - 38.53 |

| MgO | 5.29 - 13.06 |

Source:[5]

Experimental Protocols for this compound Characterization

Electron Probe Microanalysis (EPMA)

EPMA is a key technique for obtaining the precise chemical composition of this compound.

Methodology:

-

Sample Preparation: Polished thin sections of the rock or mineral sample containing this compound are prepared.

-

Instrumentation: A JEOL Superprobe JXA-8900 or similar instrument is used.

-

Analytical Conditions:

-

Accelerating Voltage: 20 kV

-

Beam Current: 50 nA

-

Beam Diameter: 1–5 µm

-

-

X-ray Lines Measured: Kα X-ray lines are measured for elements such as Si, Al, Fe, Mn, Mg, Ca, Na, K, Ti, Ni, and Cr.[6]

-

Data Analysis: The raw X-ray intensity data is converted into elemental weight percentages using standard reference materials. These are then recalculated as oxide percentages. The structural formula of the this compound can be calculated from the oxide percentages, typically based on 28 or 36 oxygen atoms.[7]

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying this compound and estimating its composition.

Methodology:

-

Sample Preparation: The sample is typically crushed and powdered to a fine grain size. For oriented samples, the clay fraction is separated and deposited on a glass slide.

-

Instrumentation: A standard powder X-ray diffractometer is used.

-

Analysis: The position and intensity of the basal reflections (00l) are used to characterize the this compound. The (001) basal spacing, typically around 14 Å, is a key identifier.[3]

-

Compositional Estimation: The chemical composition, particularly the Fe and Al content, can be estimated from the positions and relative intensities of the basal reflections. For example, the intensity ratio of the (002) and (004) peaks to the (003) peak can provide an estimate of the total heavy atom (Fe) content in the octahedral sites.[1] The d-spacing of the (001) reflection is sensitive to the extent of Al substitution for Si in the tetrahedral sites.[8]

Visualizations

This compound Endmember Solid Solution

Caption: Solid solution relationships between this compound group endmembers.

Experimental Workflow for this compound Analysis

Caption: A generalized workflow for the chemical analysis of this compound.

References

An In-depth Technical Guide to the Physical and Optical Properties of Chlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorite group of minerals encompasses a series of common phyllosilicates, typically found in low-grade metamorphic rocks, hydrothermal systems, and altered igneous rocks.[1][2] Their presence and chemical composition can provide valuable insights into the geological conditions of rock formation and alteration.[1][2] This technical guide provides a comprehensive overview of the physical and optical properties of this compound, detailed experimental protocols for their determination, and a systematic approach to their identification. The generalized chemical formula for the this compound group is (Mg,Fe)₃(Si,Al)₄O₁₀(OH)₂·(Mg,Fe)₃(OH)₆.[1]

Physical Properties

The physical properties of this compound group minerals can vary considerably due to the wide range of possible chemical substitutions, primarily of magnesium, iron, and aluminum.[1]

| Property | Description |

| Color | Typically various shades of green, but can also be yellow, red, or white.[1] The green color is attributed to the presence of iron.[3] |

| Luster | Vitreous (glassy), pearly, or dull.[1] |

| Streak | Pale green to grey.[1] |

| Hardness (Mohs) | 2 - 2.5[1][4] |

| Specific Gravity | 2.6 - 3.3[1][4] |

| Cleavage | Perfect in one direction, on {001}.[1] |

| Fracture | Lamellar or micaceous.[1] |

| Tenacity | Folia are flexible but not elastic.[1] |

| Crystal Habit | Commonly found as foliated masses, scaly aggregates, or disseminated flakes.[1] |

| Crystal System | Primarily monoclinic, with some triclinic polymorphs.[1][4] |

Optical Properties

The optical properties of this compound are crucial for its identification in thin sections using a petrographic microscope.

| Property | Description |

| Color in Plane Polarized Light (PPL) | Typically colorless to pale green.[5] |

| Pleochroism | Can range from weak to moderate. For example, it may be pleochroic in shades of green, from pale yellow-green to pale blue-green.[5][6] |

| Refractive Index (n) | 1.57 - 1.67[1] |

| Birefringence | Low, rarely exceeding first-order white or yellow. Anomalous interference colors, such as brown, blue, and purple, are common.[5] |

| Extinction | Inclined. |

| Optic Sign | Biaxial positive or negative, depending on the composition.[5] |

Properties of Common this compound Group Minerals

The this compound group includes several end-members and intermediate compositions. The properties of some of the most common members are summarized below. A complete solid solution series exists between the magnesium-rich end-member, clinochlore, and the iron-rich end-member, chamosite.[7]

| Mineral | Chemical Formula | Mohs Hardness | Specific Gravity | Refractive Index (n) |

| Clinochlore | (Mg₅Al)(AlSi₃)O₁₀(OH)₈ | 2 - 2.5[4] | 2.55 - 3.02[4] | 1.571 - 1.600[4] |

| Chamosite | (Fe²⁺,Mg)₅Al(AlSi₃O₁₀)(OH)₈ | 3[8] | 3.0 - 3.4[9] | 1.595 - 1.685[9] |

| Cookeite | LiAl₄(AlSi₃O₁₀)(OH)₈ | 2.5 - 3.5[2] | 2.58 - 2.69[2] | 1.572 - 1.600[1] |

| Pennantite | (Mn,Al)₆(Si,Al)₄O₁₀(OH)₈ | - | - | - |

| Nimite | (Ni₅Al)(AlSi₃)O₁₀(OH)₈ | - | - | - |

Experimental Protocols

Accurate identification and characterization of this compound require specific experimental techniques.

Determination of Specific Gravity (Pycnometer Method)

Objective: To determine the density of a this compound sample relative to the density of water.

Materials:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to 0.001 g)

-

Distilled water

-

This compound sample (powdered)

-

Drying oven

-

Desiccator

-

Thermometer

Procedure:

-

Clean and Dry the Pycnometer: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper (W₁).[10]

-

Add the Dry Sample: Place a known mass of the oven-dried this compound sample into the pycnometer and weigh it again (W₂). The mass of the dry soil is W₂ - W₁.[10]

-

Add Water and Remove Air: Add distilled water to the pycnometer to cover the sample. Gently swirl the pycnometer to remove any entrapped air bubbles. A vacuum pump or desiccator can be used to facilitate the removal of air.

-

Fill and Weigh with Sample and Water: Fill the pycnometer with distilled water to the calibration mark, insert the stopper, and carefully wipe any excess water from the outside. Weigh the pycnometer containing the sample and water (W₃).[10]

-

Weigh with Water Only: Empty and clean the pycnometer. Fill it with distilled water to the calibration mark, insert the stopper, and weigh it (W₄).[10]

-

Calculation: The specific gravity (G) is calculated using the following formula: G = (W₂ - W₁) / ((W₄ - W₁) - (W₃ - W₂))

Determination of Refractive Index (Immersion Method with Becke Line Test)

Objective: To determine the refractive index of a this compound sample by comparing it to immersion oils of known refractive indices.

Materials:

-

Petrographic microscope

-

Microscope slides and cover glasses

-

A set of calibrated refractive index immersion oils

-

This compound sample (crushed into small grains)

Procedure:

-

Sample Preparation: Crush a small amount of the this compound sample into fine grains.

-

Mounting: Place a few grains of the crushed this compound onto a microscope slide. Add a drop of an immersion oil of a known refractive index and place a cover glass over it.[11]

-

Microscopic Observation: Place the slide on the microscope stage and observe the mineral grains in plane-polarized light.

-

Becke Line Test:

-

Focus on the edge of a this compound grain.

-

Slightly lower the microscope stage (or raise the objective lens). A bright line, known as the Becke line, will appear to move.[12]

-

If the Becke line moves into the mineral grain, the refractive index of the mineral is higher than that of the immersion oil.[12]

-

If the Becke line moves into the immersion oil, the refractive index of the mineral is lower than that of the oil.[5]

-

If the grain boundary becomes almost invisible and no Becke line is observed, the refractive index of the mineral matches that of the immersion oil.[11]

-

-

Iteration: Repeat the process with different immersion oils until a match is found or the refractive index is bracketed between two oils.

This compound Identification using X-ray Diffraction (XRD) and Petrographic Microscopy

Objective: To identify and characterize this compound within a rock sample.

Workflow:

-

Petrographic Analysis:

-

Prepare a thin section of the rock sample.

-

Examine the thin section using a petrographic microscope in both plane-polarized (PPL) and cross-polarized (XPL) light.[13]

-

Identify potential this compound grains based on their characteristic optical properties: green color and pleochroism in PPL, and low birefringence with anomalous interference colors in XPL.[5]

-

-

X-ray Diffraction (XRD) Analysis:

-

If the grains are too fine for conclusive optical identification, or for confirmation, prepare a powdered sample of the rock or a mineral separate.

-

Run the sample in an X-ray diffractometer.

-

The resulting diffraction pattern will show peaks at specific 2θ angles.

-

This compound is identified by its characteristic basal reflections, particularly a strong peak at approximately 14 Å and its higher-order reflections.[14]

-

The exact positions and intensities of the peaks can be used to infer the chemical composition of the this compound.[14]

-

Visualizations

This compound Group Classification

The classification of the this compound group minerals is primarily based on the substitution of Mg, Fe, Ni, and Mn in the silicate (B1173343) lattice.[15]

Caption: Classification of the this compound group based on chemical end-members.

Experimental Workflow for this compound Identification

A systematic workflow is essential for the accurate identification of this compound minerals.

Caption: Workflow for the identification of this compound in a rock sample.

References

- 1. mindat.org [mindat.org]

- 2. Cookeite - Wikipedia [en.wikipedia.org]

- 3. Clinochlore Mineral Data [webmineral.com]

- 4. Clinochlore Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Chamosite - Wikipedia [en.wikipedia.org]

- 7. This compound group - Wikipedia [en.wikipedia.org]

- 8. mindat.org [mindat.org]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. elementaryengineeringlibrary.com [elementaryengineeringlibrary.com]

- 11. msaweb.org [msaweb.org]

- 12. Becke line test - Wikipedia [en.wikipedia.org]

- 13. 5 Optical Mineralogy – Mineralogy [opengeology.org]

- 14. rruff.net [rruff.net]

- 15. Chlorite_group [chemeurope.com]

The Geological Occurrence of Chlorite in Igneous Rocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorite, a common phyllosilicate mineral, is a significant indicator of post-magmatic processes in igneous rocks. While not typically a primary crystallizing phase from magma, its presence provides valuable insights into the alteration history of the rock, including fluid-rock interaction, temperature, and pressure conditions. This technical guide explores the geological occurrence of this compound in igneous rocks, detailing its formation mechanisms, chemical composition, and the experimental basis for its stability. It is intended to serve as a comprehensive resource for researchers in geology and materials science.

Introduction

This compound is a group of minerals with the general formula (Mg,Fe,Al,Li,Mn,Ni)₄₋₆(Si,Al)₄O₁₀(OH,O)₈.[1] In igneous petrology, this compound is predominantly a secondary mineral, formed by the alteration of primary ferromagnesian minerals.[1] Its presence and composition are diagnostic of specific alteration facies and can be used to constrain the physical and chemical conditions of post-magmatic events. Understanding the occurrence of this compound is crucial for interpreting the geological history of igneous intrusions and volcanic successions, and has applications in economic geology and material science.

Formation Mechanisms of this compound in Igneous Rocks

The formation of this compound in igneous rocks is primarily attributed to two main processes: hydrothermal alteration and deuteric alteration.

Hydrothermal Alteration

Hydrothermal alteration involves the interaction of hot, chemically active fluids with solidified igneous rock.[2] This process is responsible for significant mineralogical changes, including the formation of this compound.

-

Propylitic Alteration: This is a common type of hydrothermal alteration characterized by the presence of this compound, epidote, calcite, and pyrite. It typically occurs at temperatures between 200°C and 350°C.[2] During propylitic alteration, primary mafic minerals such as biotite (B1170702), amphibole, and pyroxene (B1172478) are replaced by this compound.[3]

-

Fluid Composition: The composition of the hydrothermal fluid plays a critical role in this compound formation. The availability of Mg²⁺ and Fe²⁺ ions, along with water, is essential. The pH of the fluid also influences the stability of this compound and other alteration minerals.

Deuteric Alteration

Deuteric alteration, also known as autometamorphism, refers to the changes that occur in an igneous rock during the final stages of its cooling, mediated by the residual magmatic fluids.[4] As the magma crystallizes, water and other volatile components become concentrated in the remaining melt and fluid phase. These late-stage fluids can then react with the already formed primary minerals to produce secondary minerals like this compound.[4]

The alteration of biotite and amphibole to this compound are common deuteric reactions:

-

Biotite to this compound: This is a frequent alteration process observed in a variety of igneous rocks, including granites and diorites.[5] The reaction involves the breakdown of the biotite lattice and the incorporation of water, leading to the formation of this compound and other by-products such as K-feldspar and titanite.[6]

-

Amphibole (Hornblende) to this compound: Similar to biotite, hornblende is also susceptible to alteration to this compound in the presence of late-stage magmatic fluids.[7]

Occurrence of this compound in Various Igneous Rocks

This compound is found across a wide spectrum of igneous rocks, from felsic to ultramafic. Its composition, particularly the Mg/Fe ratio, is strongly influenced by the bulk chemistry of the host rock.

-

Felsic Rocks (e.g., Granite, Granodiorite): In felsic rocks, this compound is commonly found as an alteration product of biotite and, to a lesser extent, amphibole.[6] It often occurs as pseudomorphs, retaining the original shape of the primary mineral.

-

Intermediate Rocks (e.g., Diorite, Andesite): Diorites and their volcanic equivalents, andesites, typically contain amphibole and pyroxene, which are readily altered to this compound during hydrothermal or deuteric processes.[8]

-

Mafic Rocks (e.g., Gabbro, Basalt): In mafic rocks, this compound is a common alteration product of pyroxene, olivine, and amphibole. In oceanic gabbros, for instance, greenschist facies hydrothermal alteration leads to the formation of actinolite and this compound.

-

Ultramafic Rocks: this compound can be a stable phase in hydrated mantle peridotite and is considered a potential source of water for subduction zone volcanism.[9]

Data Presentation

Table 1: Representative Chemical Compositions of this compound in Igneous Rocks

| Igneous Rock Type | SiO₂ (wt%) | Al₂O₃ (wt%) | FeO (wt%) | MgO (wt%) | MnO (wt%) | CaO (wt%) | Na₂O (wt%) | K₂O (wt%) | TiO₂ (wt%) | H₂O (wt%) | Reference |

| Granodiorite (altered) | 26.10 | 20.90 | 24.80 | 12.30 | 0.40 | 0.10 | 0.02 | 0.01 | 0.10 | 12.30 | [5] |

| Metagabbro (altered) | 27.50 | 19.80 | 22.50 | 14.50 | 0.30 | 0.20 | 0.03 | 0.02 | 0.20 | 12.00 | [5] |

| Diorite | 31.24 | 19.45 | 19.87 | 16.54 | 0.23 | 0.12 | 0.05 | 0.03 | 0.15 | 12.32 | [10] |

| Königshain Granite | 25.49 | 22.01 | 29.35 | 5.83 | 0.45 | 0.03 | 0.01 | 0.01 | 0.02 | 11.80 | [11] |

| Troctolitic Gabbro | 28.90 | 18.20 | 18.50 | 20.10 | 0.20 | 0.30 | 0.10 | 0.05 | 0.10 | 11.60 |

Note: Data are representative examples and compositions can vary significantly.

Table 2: Experimental Conditions for this compound Stability

| Study System | Pressure (GPa) | Temperature (°C) | Experimental Apparatus | Key Findings | Reference |

| Varied Subduction Zone Lithologies | 1.0 - 5.0 | 500 - 1150 | Piston-cylinder | Determined thermal stability maxima of this compound at various pressures. | [12] |

| Mantle Peridotite | 2.0 - 5.0 | 820 - 880 | Piston-cylinder and multi-anvil | Investigated the reaction clinochlore + enstatite = forsterite + pyrope (B576334) + H₂O. | [9] |

| MgO-Al₂O₃-SiO₂-H₂O (MASH) | up to 1.4 | 650 - 850 | Piston-cylinder | Studied the upper thermal stability of Mg-chlorite. | [13] |

| Fe-Mg Chlorites | Ambient | 25 - 860 | Thermogravimetric analysis | Investigated the dehydroxylation of Fe-Mg chlorites. | [14] |

Experimental Protocols

The stability and formation of this compound under various geological conditions have been extensively investigated through high-pressure, high-temperature experiments. A common methodology involves the use of a piston-cylinder apparatus.

General Piston-Cylinder Experimental Protocol for this compound Stability

-

Starting Material Preparation:

-

Natural or synthetic minerals of desired compositions are powdered.

-

The powders are mixed in proportions that represent the bulk composition of the rock type being investigated (e.g., peridotite, basalt).

-

The mixture is loaded into a noble metal capsule (e.g., gold, platinum) to prevent reaction with the experimental assembly.

-

A controlled amount of water is added to the capsule to ensure hydrous conditions.

-

The capsule is welded shut to create a closed system.

-

-

Piston-Cylinder Apparatus:

-

The sealed capsule is placed within a pressure assembly, typically made of salt, talc, or pyrophyllite, which acts as the pressure-transmitting medium.

-

A graphite (B72142) furnace surrounding the sample assembly is used to control the temperature.

-

The entire assembly is placed in the bore of a piston-cylinder press.

-

-

Experimental Run:

-

Pressure is first applied to the desired level.

-

The temperature is then increased to the target value and held constant for a specified duration (hours to days) to allow the sample to reach equilibrium.

-

The temperature is monitored and controlled using a thermocouple placed near the sample capsule.

-

-

Quenching and Analysis:

-

At the end of the experiment, the sample is rapidly cooled (quenched) by turning off the power to the furnace while maintaining pressure. This freezes the high-temperature mineral assemblage.

-

The pressure is then released, and the sample capsule is extracted.

-

The capsule is opened, and the experimental run product (the synthesized rock) is mounted in epoxy, polished, and analyzed to identify the minerals present and their compositions.

-

Analytical techniques include petrographic microscopy, X-ray diffraction (XRD), and electron microprobe analysis (EMPA).

-

Visualizations

Caption: Alteration pathway of primary mafic minerals to this compound.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. corbettgeology.com [corbettgeology.com]

- 3. ALEX STREKEISEN-Chlorite- [alexstrekeisen.it]

- 4. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. ALEX STREKEISEN-Diorite- [alexstrekeisen.it]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. msaweb.org [msaweb.org]

- 14. researchgate.net [researchgate.net]

Chlorite as an Alteration Product of Mafic Minerals: A Technical Guide

Abstract

Chlorite is a common and significant alteration product of mafic minerals in a wide range of geological settings, including metamorphic, hydrothermal, and diagenetic environments. Its presence and chemical composition provide crucial insights into the physical and chemical conditions of fluid-rock interaction, such as temperature, pressure, and fluid composition. This technical guide provides an in-depth overview of the chloritization of primary mafic minerals—pyroxene (B1172478), amphibole, biotite (B1170702), and olivine (B12688019). It summarizes key quantitative data from experimental studies, details common experimental protocols for investigating these alteration processes, and presents balanced chemical reactions for the principal transformations. Visualizations of experimental workflows and alteration pathways are provided to facilitate a comprehensive understanding of the core concepts for researchers, scientists, and drug development professionals with an interest in mineral-fluid interactions and their geochemical implications.

Introduction

The alteration of primary mafic minerals to this compound, a process known as chloritization, is a fundamental geological process that records the interaction of rocks with aqueous fluids. Mafic minerals, rich in iron and magnesium, are particularly susceptible to alteration under a variety of conditions, leading to the formation of secondary mineral assemblages dominated by this compound.[1][2] The chemical composition of this compound can vary significantly, reflecting the composition of the parent mineral, the fluid chemistry, and the temperature and pressure of alteration.[3] Consequently, the study of this compound provides a powerful tool for interpreting the geological history of a rock, including metamorphic grade, hydrothermal fluid pathways, and diagenetic history.[4] This guide synthesizes the current understanding of chloritization of major mafic minerals, with a focus on experimental data and methodologies.

Mechanisms of Chloritization

The transformation of mafic minerals to this compound is a complex process involving the restructuring of the crystal lattice and significant chemical exchange with a fluid phase. Two primary mechanisms are recognized:

-

Dissolution-Reprecipitation: This is a common mechanism where the primary mafic mineral dissolves into the fluid, and this compound precipitates from the supersaturated solution.[5][6] This process often results in pseudomorphic replacement, where the this compound preserves the original shape of the mafic mineral.

-

Solid-State Transformation: This mechanism involves the layer-by-layer replacement of the primary mineral's crystal lattice with the this compound structure. This is particularly relevant for the alteration of sheet silicates like biotite, where the transformation can occur through the replacement of interlayer cations and reorganization of the tetrahedral-octahedral-tetrahedral (T-O-T) layers.[7]

Chloritization of Primary Mafic Minerals

Pyroxene to this compound

Pyroxenes, common in many igneous and metamorphic rocks, readily alter to this compound in the presence of water at low to moderate temperatures.[5] The alteration often proceeds along cleavage planes and fractures within the pyroxene crystal.[8] In many cases, the alteration of pyroxene to this compound is accompanied by the formation of other secondary minerals such as actinolite, epidote, and calcite, depending on the fluid composition and P-T conditions.

Balanced Chemical Reaction Example (Augite to this compound and Actinolite):

A simplified balanced chemical reaction for the alteration of augite (a common clinopyroxene) to this compound (clinochlore) and actinolite, assuming the addition of water and magnesium and the removal of calcium and silica (B1680970), can be represented as:

6 Ca(Mg,Fe)Si₂O₆ (Augite) + 10 H₂O + 2 Mg²⁺ → Mg₅Al(AlSi₃O₁₀)(OH)₈ (Clinochlore) + Ca₂(Mg,Fe)₅Si₈O₂₂(OH)₂ (Actinolite) + 4 Ca²⁺ + 4 SiO₂

This reaction is a simplification and the actual stoichiometry will depend on the specific compositions of the minerals and the fluid.

Amphibole to this compound

Amphiboles, particularly hornblende, are also highly susceptible to chloritization during retrograde metamorphism and hydrothermal alteration.[6] The alteration process is often complex, with this compound replacing amphibole along cleavage planes and grain boundaries. The alteration of hornblende to this compound is a key reaction in the transition from amphibolite to greenschist facies metamorphism.

Balanced Chemical Reaction Example (Hornblende to this compound and Epidote):

A representative reaction for the alteration of hornblende to this compound and epidote, involving the consumption of water and release of silica and sodium, can be written as:

(Na,K)₀₋₁Ca₂(Mg,Fe,Al)₅(Si,Al)₈O₂₂(OH)₂ (Hornblende) + 14 H₂O → 2 (Mg,Fe)₅Al(AlSi₃O₁₀)(OH)₈ (this compound) + 3 Ca₂Al₂(SiO₄)₃(OH) (Epidote) + 4 SiO₂ + 2 Na⁺ + K⁺

The exact reaction will vary based on the specific hornblende composition and the chemical potentials of the components in the fluid.

Biotite to this compound

The chloritization of biotite is one of the most studied alteration reactions.[7] It is a common feature in hydrothermally altered granitic rocks and low-grade metamorphic terrains. The transformation can occur through a solid-state mechanism involving the replacement of the interlayer potassium ions in biotite with a brucite-like layer.[9]

Balanced Chemical Reaction Example (Biotite to this compound):

A general reaction for the isovolumetric replacement of biotite by this compound, assuming aluminum is conserved, is:

2 K(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂ (Biotite) + 4 H₂O + 2 H⁺ → (Mg,Fe)₅Al(AlSi₃O₁₀)(OH)₈ (this compound) + 2 K⁺ + 3 SiO₂ + (Mg,Fe)²⁺

This reaction highlights the mobility of potassium, silica, and magnesium/iron during the alteration process.

Olivine to this compound

Olivine, a primary mineral in ultramafic and mafic rocks, alters to a variety of secondary minerals, including serpentine (B99607), talc, and this compound, in the presence of hydrothermal fluids.[10] The formation of this compound from olivine is favored at slightly higher temperatures compared to serpentinization.

Balanced Chemical Reaction Example (Forsterite to this compound and Serpentine):

The alteration of forsterite (the magnesium-rich endmember of olivine) to this compound and serpentine can be represented by the following reaction:

5 Mg₂SiO₄ (Forsterite) + 8 H₂O + Al₂O₃ + SiO₂ → Mg₅Al(AlSi₃O₁₀)(OH)₈ (this compound) + Mg₃Si₂O₅(OH)₄ (Serpentine)

This reaction requires an external source of aluminum and silica.

Data Presentation: Quantitative Data from Experimental Studies

The following tables summarize representative quantitative data from experimental studies on the hydrothermal alteration of mafic minerals to this compound. These data illustrate the range of conditions under which chloritization occurs and the resulting chemical composition of the this compound.

Table 1: Experimental Conditions for Mafic Mineral Chloritization

| Precursor Mineral | Temperature (°C) | Pressure (bar) | Fluid Composition | Duration | Reference |

| Pyroxene (Diopside) | 300 - 500 | 1000 | H₂O | 14-42 days | Compiled from various sources |

| Amphibole (Hornblende) | 350 - 550 | 2000 | 0.5 M NaCl | 21-56 days | [11][12] |

| Biotite | 300 - 400 | 1000 | H₂O-KCl | 30-60 days | [7] |

| Olivine (Forsterite) | 200 - 400 | 500 | H₂O-MgCl₂ | 10-90 days | [2][13] |

Table 2: Representative Electron Microprobe Analyses of Experimental this compound (wt%)

| Oxide | This compound from Pyroxene | This compound from Amphibole | This compound from Biotite | This compound from Olivine |

| SiO₂ | 30.5 - 33.2 | 28.9 - 31.5 | 25.1 - 29.8 | 32.1 - 34.5 |

| Al₂O₃ | 18.2 - 22.5 | 20.1 - 24.3 | 18.5 - 23.1 | 15.6 - 19.8 |

| FeO | 15.8 - 25.1 | 20.5 - 30.2 | 20.2 - 35.4 | 5.2 - 10.8 |

| MgO | 12.3 - 20.4 | 10.1 - 18.5 | 10.5 - 19.8 | 28.5 - 34.1 |

| MnO | 0.1 - 0.5 | 0.2 - 0.8 | 0.1 - 1.2 | < 0.1 |

| CaO | < 0.1 | < 0.2 | < 0.1 | < 0.1 |

| Na₂O | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| K₂O | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| H₂O (calculated) | ~12 | ~12 | ~12 | ~12 |

| Total | ~87 - 89 | ~87 - 90 | ~86 - 91 | ~88 - 91 |

Note: Totals are less than 100% due to the presence of water (OH groups) in the this compound structure, which is not directly measured by electron microprobe.[1][14]

Experimental Protocols

The following section outlines a generalized methodology for conducting hydrothermal experiments to study the alteration of mafic minerals to this compound.

Starting Materials

-

Mineral Preparation: Select fresh, unaltered mafic mineral samples (e.g., pyroxene, amphibole, biotite, olivine). Crush and sieve the minerals to a specific grain size fraction (e.g., 100-200 μm) to ensure a high surface area for reaction. Clean the mineral separates ultrasonically in deionized water to remove fine particles.

-

Fluid Preparation: Prepare the desired fluid composition. This can range from deionized water to saline solutions (e.g., NaCl, MgCl₂) or solutions with controlled pH.[2]

Hydrothermal Experiment Setup (Autoclave)

-

Sample Encapsulation: Place a known mass of the prepared mineral powder and a specific volume of the experimental fluid into a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure vessel.

-

Autoclave Assembly: Place the sealed capsule into a cold-seal pressure vessel (autoclave).[15] The autoclave is then filled with water as a pressure medium.

-

Heating and Pressurization: The autoclave is heated in a furnace to the desired temperature. Pressure is applied and maintained using a hydraulic pump. Temperature and pressure are monitored and controlled throughout the experiment.

Post-Experiment Analysis

-

Quenching: At the end of the experiment, the autoclave is rapidly cooled (quenched) to stop the reaction.

-

Sample Recovery: The capsule is removed, opened, and the solid and fluid phases are separated.

-

Solid Phase Analysis: The solid run products are analyzed using various techniques to identify the newly formed minerals and their chemical compositions. Common techniques include:

-

X-Ray Diffraction (XRD): To identify the mineral phases present.

-

Scanning Electron Microscopy (SEM): To observe the texture and morphology of the alteration products.

-

Electron Probe Microanalysis (EPMA): To determine the quantitative chemical composition of the primary and secondary minerals.[1]

-

-

Fluid Phase Analysis: The quenched fluid can be analyzed for changes in its chemical composition using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Ion Chromatography (IC).

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationships in the chloritization process.

References

- 1. pierrelanari.com [pierrelanari.com]

- 2. Regularly Interstratified this compound/Vermiculite in Soils Over Meta-Igneous Mafic Rocks in Maryland | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. This compound and chloritization processes through mixed-layer mineral series in low-temperature geological systems – a review | Clay Minerals | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Classification of Chlorite Group Minerals: Clinochlore and Chamosite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the classification of the chlorite group of minerals, with a specific focus on two common members: clinochlore and chamosite. This document details their chemical and physical properties, outlines the primary classification schemes, and provides comprehensive experimental protocols for their identification and characterization.

Introduction to the this compound Group

The this compound group minerals are phyllosilicates, or sheet silicates, commonly found in low-grade metamorphic rocks, hydrothermal deposits, and as alteration products in igneous and sedimentary rocks.[1][2] Their characteristic green color, from which their name is derived (Greek: chloros, meaning "green"), is a notable feature.[1][3] The general chemical formula for the this compound group is (Mg,Fe,Al)₃(Al,Si)₄O₁₀(OH)₂·(Mg,Fe,Al)₃(OH)₆.[4] This complex formula highlights the significant chemical variability within the group, arising from extensive ionic substitution.[1][2]

Clinochlore and chamosite are two of the most common and important members of the this compound group, representing the magnesium-rich and iron-rich end-members, respectively, of a continuous solid solution series.[1][5][6][7]

Classification of Clinochlore and Chamosite

The classification of this compound group minerals is primarily based on their chemical composition, specifically the relative proportions of silicon (Si), aluminum (Al), iron (Fe), and magnesium (Mg).

Chemical Composition and Solid Solution

Clinochlore and chamosite form a complete solid solution series, meaning they have the same crystal structure but differ in the substitution of magnesium and iron.[5][6]

-

Clinochlore: The magnesium-rich end-member with the ideal formula Mg₅Al(AlSi₃O₁₀)(OH)₈.[8]

-

Chamosite: The iron-rich end-member with the ideal formula Fe²⁺₅Al(AlSi₃O₁₀)(OH)₈.[9]

In nature, pure end-members are rare, and most chlorites are intermediate in composition.[10] The general formula for the clinochlore-chamosite series can be written as (Mg,Fe²⁺)₅Al(AlSi₃O₁₀)(OH)₈.

Hey's (1954) Classification Scheme

A widely used classification for the this compound group was proposed by Hey (1954). This scheme is based on the number of silicon atoms per formula unit and the ratio of total iron to total iron plus magnesium. While this classification is detailed, for the purposes of this guide, the key takeaway is its graphical representation which positions this compound species based on these chemical variations.

Bayliss (1975) Nomenclature

The nomenclature was simplified by Bayliss (1975), and adopted by the AIPEA Nomenclature Committee, where trioctahedral chlorites are named according to the dominant divalent octahedral cation.[9]

-

Clinochlore: Mg-dominant.[9]

-

Chamosite: Fe²⁺-dominant.[9]

-

Nimite: Ni-dominant.[9]

-

Pennantite: Mn²⁺-dominant.[9]

Tschermak Substitution

A key ionic replacement that governs the chemical variability in chlorites is the Tschermak substitution.[2][11] This involves the coupled substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sites and Al³⁺ for Mg²⁺ or Fe²⁺ in the octahedral sites, maintaining charge balance.[2][11] This can be represented as:

IVSi + VI(Mg,Fe²⁺) ↔ IVAl + VIAl

This substitution is a primary reason for the wide range of compositions observed in the this compound group.[11]

Quantitative Data Presentation

The following tables summarize the key quantitative data for clinochlore and chamosite.

| Property | Clinochlore | Chamosite |

| Ideal Chemical Formula | Mg₅Al(AlSi₃O₁₀)(OH)₈[8] | Fe²⁺₅Al(AlSi₃O₁₀)(OH)₈[9] |

| Crystal System | Monoclinic[1] | Monoclinic[7] |

| Mohs Hardness | 2 - 2.5[1][8] | 2.5 - 3[7] |

| Specific Gravity | 2.55 - 2.75 | 3.0 - 3.4[7] |

| Refractive Index | 1.571 - 1.600[8] | Approximately 1.64 |

| Color | Green, yellowish-green, white, pink[8][12] | Greenish-gray, gray, greenish-black, brown[7] |

| Luster | Vitreous, pearly, dull[1][12] | Vitreous to pearly[7] |

| Cleavage | Perfect on {001}[1] | Perfect on {001}[7] |

Table 1: Physical and Chemical Properties of Clinochlore and Chamosite

| Oxide | Clinochlore (Ideal wt%) | Chamosite (Ideal wt%) |

| MgO | 36.65 | - |

| FeO | - | 45.45 |

| Al₂O₃ | 18.33 | 12.77 |

| SiO₂ | 32.51 | 22.58 |

| H₂O | 12.51 | 11.20 |

| Total | 100.00 | 100.00 |

Table 2: Ideal Oxide Weight Percentages for End-Member Clinochlore and Chamosite

Experimental Protocols

Accurate identification and classification of this compound group minerals require a combination of analytical techniques. The following are detailed methodologies for key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystal structure and distinguish this compound from other phyllosilicates.

Methodology:

-

Sample Preparation:

-

Gently crush the bulk sample to disaggregate individual particles.[6]

-

Remove cementing agents such as carbonates (with acetic acid), organic matter (with hydrogen peroxide), and iron oxides (with sodium dithionite-citrate-bicarbonate).[6]

-

Disperse the sample in deionized water, using a dispersing agent like sodium hexametaphosphate to prevent flocculation.[6]

-

Separate the clay fraction (typically <2 µm) using sedimentation or centrifugation.[6]

-

Create an oriented mount by depositing the clay suspension onto a glass slide or filter membrane to enhance the basal reflections.[6]

-

-

Instrumental Analysis:

-

Use a powder diffractometer with a copper X-ray source.

-

For oriented clay mounts, scan over an angular range of 2° to 36° 2θ at a scan rate of 1° per minute.[5]

-

Collect data on the air-dried sample.

-

Expose the sample to ethylene (B1197577) glycol vapor for at least 8 hours at 60°C and re-analyze to identify swelling clays (B1170129) like smectite.[6]

-

Perform heat treatments at 400°C and 550°C for one hour each and re-analyze to differentiate kaolinite (B1170537) from this compound.[6] The kaolinite structure collapses at 550°C, while this compound is generally stable.[6]

-

-

Data Interpretation:

-

Identify the characteristic basal reflections of this compound at approximately 14 Å, 7 Å, 4.7 Å, and 3.5 Å.

-

Compare the patterns from the air-dried, glycolated, and heated samples to confirm the presence of this compound and identify other clay minerals.

-

Electron Microprobe Analysis (EMPA)

Objective: To obtain quantitative chemical compositions of individual this compound grains.

Methodology:

-

Sample Preparation:

-

Instrumental Analysis:

-

Use a wavelength-dispersive spectrometer (WDS) for accurate quantitative analysis.[13]

-

Set the accelerating voltage to 15 kV and the beam current to 10-20 nA.[7][9][14]

-

Use a focused electron beam with a spot size of approximately 5 µm.[14]

-

Standardize the instrument using well-characterized mineral standards.

-

Analyze for all major elements, including Si, Al, Fe, Mg, Mn, and Ti.

-

-

Data Processing:

-

Apply matrix corrections (e.g., ZAF or PAP) to the raw X-ray intensity data to obtain accurate elemental concentrations.

-

Calculate the mineral formula based on a fixed number of oxygen atoms (typically 14 for this compound).

-

Optical Mineralogy

Objective: To observe the optical properties of this compound in thin section for preliminary identification.

Methodology:

-

Sample Preparation:

-

Prepare a standard petrographic thin section (30 µm thickness) of the rock containing this compound.

-

-

Microscopic Examination:

-

Plane-Polarized Light (PPL):

-

Cross-Polarized Light (XPL):

-

Observe the anomalous interference colors, which are often shades of blue, purple, or brown instead of the normal Newton's colors.[15] Mg-rich chlorites tend to show brownish interference colors, while Fe-rich varieties often display bluish colors.[15]

-

Note the low birefringence.

-

Observe the characteristic micaceous, platy, or fibrous habit.

-

-

Visualizations

Caption: Classification of the this compound group, highlighting the solid solution series between clinochlore and chamosite.

Caption: A typical experimental workflow for the identification and characterization of this compound minerals.

References

- 1. tsutsuki.net [tsutsuki.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 5. ktgeo.com [ktgeo.com]

- 6. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. youtube.com [youtube.com]

- 9. jsg.utexas.edu [jsg.utexas.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Mineralogy, Mineral Chemistry and SWIR Spectral Reflectance of this compound and White Mica | MDPI [mdpi.com]

- 12. rruff.net [rruff.net]

- 13. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

The Definitive Guide to Chlorite in Hydrothermal Systems: From Geochemistry to Geothermometry

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorite in Hydrothermal Environments

This compound, a group of phyllosilicate minerals, is a ubiquitous and essential component of hydrothermal systems worldwide.[1] Its prevalence, wide range of chemical compositions, and sensitivity to physicochemical conditions make it a powerful tool for understanding the processes that govern these dynamic geological environments.[2][3] From active geothermal fields to ancient ore deposits, the presence and composition of this compound provide invaluable insights into fluid-rock interaction, thermal gradients, and the chemical evolution of hydrothermal fluids.[4][5]

This technical guide provides a comprehensive overview of the role of this compound in hydrothermal systems. It is designed to serve as a core reference for researchers and scientists engaged in geothermal exploration, ore deposit geology, and related fields. The guide delves into the fundamental geochemistry of this compound, its application as a robust geothermometer, and the detailed experimental protocols required for its accurate analysis.

This compound Geochemistry: A Window into Hydrothermal Processes

The general chemical formula for this compound is (Mg,Fe,Al)₆(Si,Al)₄O₁₀(OH)₈. A complete solid solution series exists between the magnesium-rich end-member, clinochlore, and the iron-rich end-member, chamosite.[1] This variability in chemical composition is the key to its utility as an indicator of hydrothermal conditions.

Several factors influence the composition of this compound precipitating from a hydrothermal fluid:

-

Temperature: This is one of the most significant controls. As temperature increases, there is a general tendency for the aluminum content in the tetrahedral site (AlIV) to increase, while silicon decreases.[6]

-

Fluid Chemistry: The pH, oxygen fugacity (fO₂), and the activities of various dissolved cations (e.g., Mg²⁺, Fe²⁺, Al³⁺) in the hydrothermal fluid profoundly impact the resulting this compound composition.[2]

-

Host Rock Composition: The primary mineralogy of the rock undergoing hydrothermal alteration provides the source material for the elements that constitute this compound. The interaction between the fluid and the host rock dictates the local chemical environment for this compound precipitation.[4]

-

Pressure: While generally considered a secondary control compared to temperature, pressure can influence this compound stability and composition, particularly in high-pressure environments.[7]

Chemical Substitutions in this compound

The wide compositional range of this compound is accommodated by several key crystallographic substitution mechanisms. Understanding these is crucial for interpreting this compound chemistry.

Caption: Key Cationic Substitutions in the this compound Structure.

This compound Geothermometry: Quantifying Hydrothermal Temperatures

The systematic relationship between this compound composition and formation temperature has led to the development of numerous geothermometers. These are invaluable tools for reconstructing the thermal history of hydrothermal systems. These geothermometers can be broadly categorized into empirical and thermodynamic models.

Empirical Geothermometers

Empirical geothermometers are based on correlations between the chemical composition of this compound (typically the tetrahedral aluminum content, AlIV) and measured temperatures from active geothermal systems.

One of the most widely cited empirical geothermometers is that of Cathelineau (1988):

T (°C) = -61.92 + 321.98 * AlIV [8]

Where AlIV is the number of aluminum atoms in the tetrahedral site per formula unit (based on 14 oxygens).

Jowett (1991) proposed a modification to account for the influence of the Fe/(Fe+Mg) ratio:

T (°C) = 319 * (AlIV + 0.1 * [Fe/(Fe+Mg)]) - 69 [8]

Thermodynamic Geothermometers

Thermodynamic geothermometers are based on solid-solution models that consider the equilibrium between this compound, an aqueous solution, and often other minerals like quartz. These models are generally more complex but can provide more robust temperature estimates under a wider range of conditions.

An example is the six-component solid solution model developed by Walshe (1986), which involves a more complex set of equations considering different this compound end-members.[2] More recent thermodynamic models, such as those by Vidal et al. (2001, 2005, 2006) and Inoue et al. (2009), provide refined approaches for calculating formation temperatures.[3][9]

Data Presentation: Quantitative this compound Compositions and Formation Temperatures

The following tables summarize representative electron microprobe data for chlorites from various hydrothermal systems, along with their estimated formation temperatures. These data illustrate the compositional variations discussed and provide a basis for applying the geothermometers.

Table 1: this compound Compositions (wt%) from a Geothermal Well [5]

| Depth (m) | SiO₂ | Al₂O₃ | FeO | MgO | T (°C) (Kranidiotis & MacLean, 1987) |

| 300 | 45-50 | 32-38 | <0.5 | <6 | ~130 |

| 900 | 28-38 | 13-21 | 3-22 | 17-31 | 180-220 |

| 1200 | 28-38 | 13-21 | 3-22 | 17-31 | 230-260 |

| 1320 | 28-38 | 13-21 | 3-22 | 17-31 | 260-280 |

Table 2: this compound Compositions (atoms per formula unit, 14 oxygens) and Temperatures from Shear Veins [8]

| Sample Depth (m) | Si | Al(IV) | Fe | Mg | T (°C) (Cathelineau, 1988) | T (°C) (Jowett, 1991) | T (°C) (Walshe, 1986) |

| 1761.5 | 2.65 | 1.35 | 2.53 | 2.05 | 371 | 383 | 308 |

| 2884.0 | 2.63 | 1.37 | 2.45 | 1.95 | 378 | 391 | 312 |

Experimental Protocols

Accurate and reproducible data are paramount in the study of this compound. This section provides detailed methodologies for the key analytical techniques.

X-Ray Diffraction (XRD) for this compound Identification and Characterization

XRD is fundamental for identifying this compound and distinguishing it from other clay minerals, as well as for determining its polytype and obtaining semi-quantitative compositional information.

Sample Preparation:

-

Bulk Sample Preparation: Gently crush the rock sample to a fine powder (<10 μm) using an agate mortar and pestle or a micronizing mill.

-

Clay Fraction Separation (<2µm):

-

Disperse approximately 10 g of the crushed sample in deionized water using an ultrasonic bath.

-

Allow the suspension to settle, and then centrifuge to separate the <2 µm fraction based on Stokes' Law.

-

-

Oriented Mount Preparation:

-

Deposit the clay suspension onto a glass slide or a porous ceramic tile and allow it to air-dry. This orientation enhances the basal (00l) reflections.

-

-

Random Powder Mount Preparation: Pack the bulk powder into a standard XRD sample holder to analyze all crystallographic orientations.

XRD Analysis Protocol:

-

Instrument: A modern powder X-ray diffractometer equipped with a CuKα radiation source is typically used.

-

Initial Scan (Air-Dried): Scan the oriented mount from 2° to 40° 2θ at a step size of 0.02° and a count time of 1-2 seconds per step.

-

Ethylene (B1197577) Glycol Solvation: Place the slide in a desiccator with ethylene glycol at 60°C for at least 8 hours. This helps to differentiate smectite (which will expand) from this compound. Re-run the XRD scan under the same conditions as the air-dried sample.

-

Heat Treatment: Heat the slide to 550°C for 1 hour. The this compound structure will be destroyed or altered, while kaolinite (B1170537) becomes amorphous. This is a key step in distinguishing this compound from kaolinite, as their main peaks overlap.[10]

-

Data Analysis:

-

Use specialized software (e.g., MacDiff, X'Pert HighScore) to identify mineral phases by comparing the diffraction patterns to a database (e.g., ICDD).

-

For quantitative analysis, the Rietveld refinement method can be employed, which involves fitting the entire diffraction pattern with calculated profiles based on the crystal structures of the constituent minerals.[11]

-

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Composition

EPMA is the primary technique for obtaining precise quantitative chemical analyses of this compound at the micrometer scale.

Sample Preparation:

-

Prepare a polished thin section or a polished block of the rock sample to a final polish of 0.25 µm using diamond paste.

-

Ensure the surface is flat, free of scratches, and clean.

-

Coat the sample with a thin layer of carbon to ensure electrical conductivity under the electron beam.[12]

EPMA Analytical Procedure:

-

Instrument: A wavelength-dispersive spectrometer (WDS) equipped electron probe microanalyzer.

-

Operating Conditions:

-

Accelerating Voltage: 15 kV is a common setting for silicate (B1173343) analysis.

-

Beam Current: 10-20 nA.

-

Beam Size: A focused beam (1-2 µm) is used for fine-grained this compound, while a slightly defocused beam (5-10 µm) may be used for larger crystals to minimize volatile loss and sample damage.

-

-

Standards: Use well-characterized natural and synthetic mineral standards for calibration. Typical standards include:

-

Si, Al: Albite, Sanidine

-

Fe: Fayalite, Hematite

-

Mg: Forsterite, Periclase

-

Mn: Rhodonite

-

Ti: Ilmenite

-

K: Orthoclase

-

Na: Albite

-

Ca: Diopside

-

-

Data Acquisition:

-

Select multiple points on individual this compound grains for analysis to check for compositional zoning.

-

Acquire X-ray counts for each element on both the peak and background positions.

-

-

Data Correction: Apply a ZAF (atomic number, absorption, fluorescence) or a similar matrix correction procedure to convert raw X-ray intensities into elemental weight percentages.

Fluid Inclusion Microthermometry

Fluid inclusion microthermometry provides direct measurements of the temperature and salinity of the fluids from which minerals, often quartz associated with this compound, precipitated.

Sample Preparation:

-

Prepare doubly polished thick sections (wafers) of the host mineral (e.g., quartz from a vein containing this compound) to a thickness of approximately 100-200 µm.

-

The wafers must be transparent and free of fractures that could have allowed later fluids to enter.

Microthermometry Protocol:

-

Petrographic Analysis: Carefully examine the fluid inclusions under a microscope to classify them as primary, secondary, or pseudosecondary. Primary inclusions, trapped during crystal growth, are the most relevant for determining the formation conditions of the host mineral and associated this compound.

-

Heating-Freezing Stage: Use a calibrated heating-freezing stage mounted on a microscope.

-

Freezing Runs:

-

Cool the sample until the fluid inclusion is completely frozen.

-

Slowly heat the sample and record the temperature of the first melting (eutectic temperature, Te), which provides information on the salt system (e.g., H₂O-NaCl, H₂O-NaCl-CaCl₂).

-

Continue heating and record the final melting temperature of ice (Tm_ice), which is used to calculate the salinity of the fluid.

-

-

Heating Runs:

-

Data Interpretation:

-

Collect data from multiple fluid inclusions within a fluid inclusion assemblage to ensure the results are representative.

-

Use appropriate phase diagrams and equations of state to interpret the microthermometric data and determine the fluid properties (temperature, pressure, composition, and density).

-

Mandatory Visualizations: Diagrams of Key Processes

The following diagrams, created using the Graphviz DOT language, illustrate fundamental concepts related to the role of this compound in hydrothermal systems.

Caption: Workflow for this compound Geothermometry.

Caption: Idealized Paragenetic Sequence of this compound Formation.

Conclusion

This compound is an indispensable mineral in the study of hydrothermal systems. Its variable chemistry, governed by the conditions of its formation, allows it to act as a powerful geothermometer and an indicator of fluid composition and evolution. By employing a combination of detailed petrographic observation and robust analytical techniques such as XRD, EPMA, and fluid inclusion microthermometry, researchers can unlock the wealth of information encapsulated within this common silicate mineral. The methodologies and data presented in this guide provide a solid foundation for utilizing this compound to its full potential in unraveling the complex processes at play in hydrothermal environments.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. publications.iodp.org [publications.iodp.org]

- 3. This compound Geothermometry: A Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. iagi.or.id [iagi.or.id]

- 6. mdpi.com [mdpi.com]

- 7. xray.cz [xray.cz]

- 8. thermochimie-tdb.com [thermochimie-tdb.com]

- 9. ugr.es [ugr.es]

- 10. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]

- 11. rruff.net [rruff.net]

- 12. jsg.utexas.edu [jsg.utexas.edu]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of Chlorite Under Varying Temperature and Pressure Conditions

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chlorite group minerals under a range of temperature and pressure conditions. Drawing upon key experimental studies, this document outlines the thermodynamic constraints on this compound stability, its dehydration reactions, and the resulting mineral assemblages. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in geochemistry, petrology, and materials science.

Introduction to this compound Stability

This compound is a group of phyllosilicate minerals with the general formula (Mg,Fe,Al)6(Si,Al)4O10(OH)8. These minerals are significant components of low- to medium-grade metamorphic rocks, hydrothermal alteration zones, and as alteration products in various geological settings.[1] The stability of this compound is of particular interest in understanding the transport and release of water in subducting oceanic lithosphere and the rheological properties of the Earth's crust and upper mantle.[2][3][4] The upper temperature and pressure limits of this compound stability are primarily governed by dehydration reactions, which release water and transform this compound into a variety of higher-grade metamorphic minerals.

Factors Influencing this compound Stability

The stability of this compound is not defined by a single temperature and pressure point but rather a field that is dependent on several factors:

-

Bulk Rock Composition: The chemical composition of the host rock, particularly the ratios of MgO, FeO, and Al2O3, significantly influences the stability range of this compound.[4] For instance, this compound of intermediate Fe/Mg composition is stable to higher temperatures at a given pressure than the end-member compositions.[5]

-

Coexisting Minerals: The presence of other minerals, such as quartz, muscovite (B576469), antigorite, and tremolite, can alter the stability field of this compound through continuous reactions.[4][5]

-

Water Fugacity: The partial pressure of water (H2O fugacity) is a critical parameter, as this compound is a hydrous mineral. Dehydration reactions are sensitive to the availability of water.

Quantitative Data on this compound Stability

The following tables summarize the quantitative data from various experimental studies on the stability limits of this compound under different pressure and temperature conditions.

Table 1: Experimental Data on the Upper Thermal Stability of this compound in Ultramafic Systems

| Pressure (GPa) | Temperature (°C) | Bulk Composition (Mg#) | Stable Assemblage | Unstable Assemblage (Products of Decomposition) | Reference |

| 2.0 | 850 | 0.94 | This compound + Olivine (B12688019) + Orthopyroxene | Olivine + Orthopyroxene + Spinel | [4][6] |

| 2.5 | 860-880 | MASH | This compound + Enstatite | Forsterite + Pyrope + H₂O | [7] |

| 3.0 | 850 | 0.94 | This compound + Olivine + Garnet | Olivine + Garnet + Spinel | [4][6] |

| 3.0 | 840-860 | MASH | This compound + Enstatite | Forsterite + Pyrope + H₂O | [7] |

| 3.0 | 650 | 0.50 | This compound present | - | [4][6] |

| 3.0 | 765 | 0.68 | This compound present | - | [4][6] |

| 3.5 | 820-840 | MASH | This compound + Enstatite | Forsterite + Pyrope + H₂O | [7] |

| 5.0 | 760 | 0.94 | This compound + Olivine + Garnet | Olivine + Garnet + Spinel | [4][6] |

| >5.0 | 650 | MASH | - | Forsterite + Pyrope + Spinel + H₂O | [7] |

| 3.0 - 7.0 | up to 900 | Natural this compound | This compound | Forsterite + Pyrope + Fluid | [2][3] |

| >7.0 | - | Natural this compound | This compound | Mg-sursassite + unknown + fluid | [2][3] |

Table 2: Experimental Data on this compound Stability in Pelitic Systems (K2O–MgO–FeO–Al2O3–SiO2–H2O)